molecular formula C6H5F2NO2S B2935421 2-(Difluoromethyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 2248368-03-6

2-(Difluoromethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2935421
CAS No.: 2248368-03-6
M. Wt: 193.17
InChI Key: BHAVZDMRPZUCAQ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound of significant interest in the field of organic chemistry This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group onto a thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, often involving metal-based catalysts such as copper or silver .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions, utilizing efficient and cost-effective reagents and catalysts. The choice of reagents and reaction conditions is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted thiazole derivatives .

Scientific Research Applications

2-(Difluoromethyl)-4-methyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. The thiazole ring can participate in various chemical interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-4-methyl-1,3-thiazole-5-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-Methyl-1,3-thiazole-5-carboxylic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

    2-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid: Similar but without the methyl group at the 4-position.

Uniqueness

The presence of the difluoromethyl group in 2-(Difluoromethyl)-4-methyl-1,3-thiazole-5-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in various applications, particularly in drug design and development .

Properties

IUPAC Name

2-(difluoromethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c1-2-3(6(10)11)12-5(9-2)4(7)8/h4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAVZDMRPZUCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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